molecular formula C21H21N5O4 B2970704 benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-74-6

benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2970704
CAS No.: 887464-74-6
M. Wt: 407.43
InChI Key: POOPORGZRRCKEZ-UHFFFAOYSA-N
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Description

The compound "benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a synthetic organic molecule with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps, starting from readily available precursors. A typical synthetic route might include:

  • Formation of the imidazo[2,1-f]purine core through cyclization reactions.

  • Introduction of the 2,4-dioxo functional groups via oxidation reactions.

  • Allylation to introduce the allyl group.

  • Esterification to form the benzyl acetate moiety.

The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions for scalability. This involves using continuous flow reactors to manage exothermic reactions and ensure consistent product quality. Solvent recycling and waste minimization are crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the oxidation state of the purine core or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can replace functional groups with others.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.

Major Products Formed

The major products formed depend on the type of reaction. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated products. Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing complex molecules, due to its versatile reactivity.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with biological macromolecules in specific ways.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anticancer or antiviral activity, owing to its ability to interfere with cellular processes.

Industry

Industrially, it might be used in the development of new materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects involves interactions with molecular targets like enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, inhibiting or modulating their activity. The pathways involved often include key biochemical routes essential for cellular function, making this compound a valuable tool for probing biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(8-methyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: : Similar structure but different substituents.

  • Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]pyrrolo[2,3-d]pyrimidin-3(2H,4H,8H)-yl)acetate: : Contains a pyrrolo[2,3-d]pyrimidine core instead of imidazo[2,1-f]purine.

  • Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-purine-3(2H,4H,8H)-yl)acetate: : Lacks the imidazo[2,1-f] fusion.

Uniqueness

What sets benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate apart is its distinctive fusion of functional groups and the presence of an allyl side chain, which imparts unique reactivity and interaction profiles compared to its analogs.

There we go: your full dive into the fascinating world of this compound! Anything in particular catch your interest?

Properties

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h4-9,11H,1,10,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPORGZRRCKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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